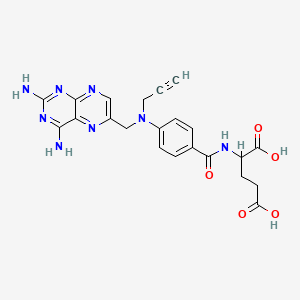![molecular formula C18H26I2N6O4S B14407266 2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid CAS No. 87862-33-7](/img/structure/B14407266.png)
2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid is a chemical compound that combines the properties of guanidine and an iodinated aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Iodophenyl)ethyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. Thiourea derivatives are commonly used as guanidylating agents, often in the presence of coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of guanidine derivatives often employs scalable methods such as copper-catalyzed cross-coupling chemistry or the use of cyanamides that react with derivatized amines . These methods are chosen for their efficiency and ability to produce high yields under mild conditions.
化学反应分析
Types of Reactions
2-[1-(4-Iodophenyl)ethyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the iodide group on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while nucleophilic substitution can produce various substituted guanidines .
科学研究应用
2-[1-(4-Iodophenyl)ethyl]guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of heterocycles.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-[1-(4-Iodophenyl)ethyl]guanidine involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with aromatic systems, which can influence the conformation of substituted guanidinium species . This interaction can affect various biological pathways, including those involving DNA and protein kinases .
相似化合物的比较
Similar Compounds
Guanidine: A basic compound with similar hydrogen bonding capabilities.
Phenylguanidine: Contains a phenyl group instead of an iodinated aromatic ring.
Iodophenylguanidine: Similar structure but lacks the ethyl linkage.
Uniqueness
2-[1-(4-Iodophenyl)ethyl]guanidine is unique due to the presence of both an iodinated aromatic ring and a guanidine group. This combination enhances its ability to interact with biological targets and makes it a versatile compound for various applications .
属性
CAS 编号 |
87862-33-7 |
|---|---|
分子式 |
C18H26I2N6O4S |
分子量 |
676.3 g/mol |
IUPAC 名称 |
2-[1-(4-iodophenyl)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C9H12IN3.H2O4S/c2*1-6(13-9(11)12)7-2-4-8(10)5-3-7;1-5(2,3)4/h2*2-6H,1H3,(H4,11,12,13);(H2,1,2,3,4) |
InChI 键 |
SDRULSHZTYVELG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)I)N=C(N)N.CC(C1=CC=C(C=C1)I)N=C(N)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)
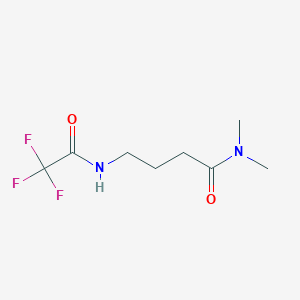
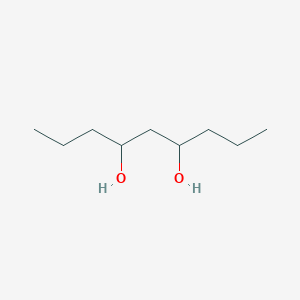

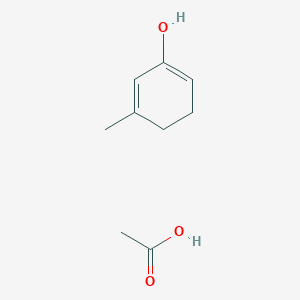
![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)

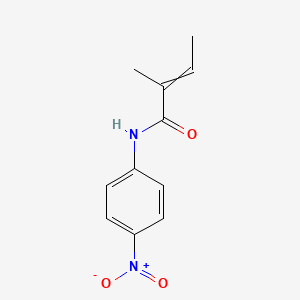
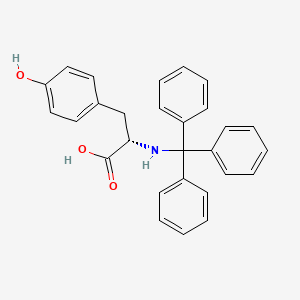
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
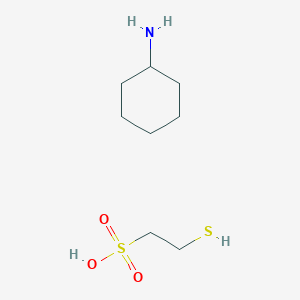
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
